![molecular formula C17H15NO2S B11777663 2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole](/img/structure/B11777663.png)
2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole is a complex organic compound that features a biphenyl group attached to a pyrrole ring with a methylsulfonyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole typically involves multiple steps, starting with the preparation of the biphenyl and pyrrole precursors. One common method involves the nucleophilic substitution reaction where a biphenyl derivative is reacted with a pyrrole derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (ClCH₂OCH₃) are used.
Major Products
The major products formed from these reactions include sulfone derivatives, cyclohexyl derivatives, and various substituted pyrrole compounds .
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying protein-ligand interactions.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, while the pyrrole ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a pyrrole ring.
Methylsulfonyl indole-benzimidazole derivatives: Similar sulfonyl group but different core structures.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole is unique due to its combination of a biphenyl group and a pyrrole ring with a methylsulfonyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H15NO2S |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-methylsulfonyl-2-(4-phenylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C17H15NO2S/c1-21(19,20)16-11-12-18-17(16)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12,18H,1H3 |
Clave InChI |
XAOHBJOHERXATH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


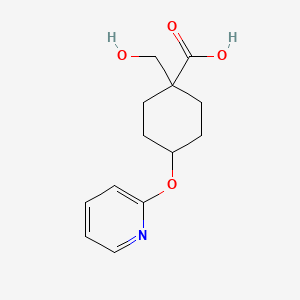

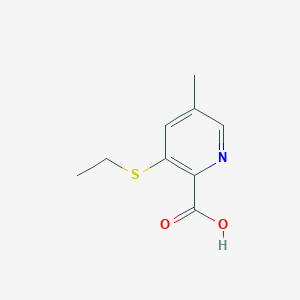
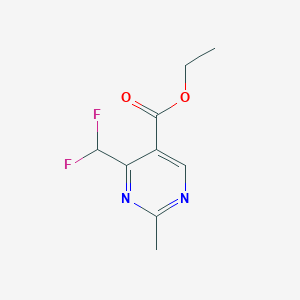

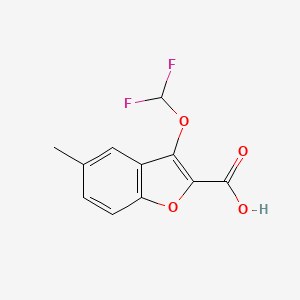
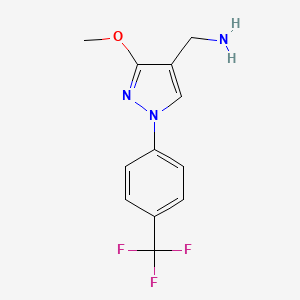
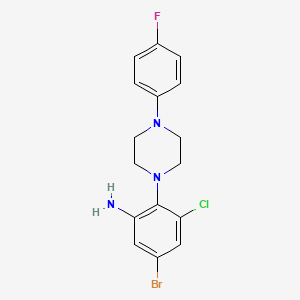
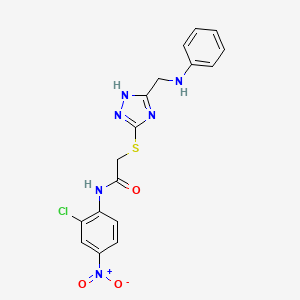
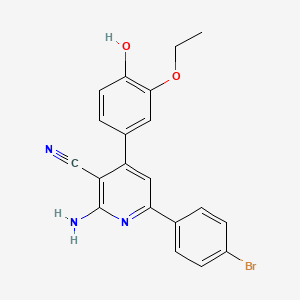

![4-Bromo-2-fluorobenzo[d]oxazole](/img/structure/B11777649.png)
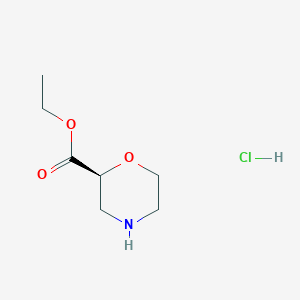
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11777661.png)
